molecular formula C21H40O4 B7796382 Monoolein CAS No. 67701-32-0

Monoolein

Cat. No.: B7796382
CAS No.: 67701-32-0
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Description

Monoolein (C₂₁H₄₀O₄), also known as 1-oleoyl-rac-glycerol or glyceryl monooleate, is a monoglyceride derived from oleic acid (a cis-9-octadecenoic acid) esterified to a glycerol backbone . It is a viscous, pale yellow liquid with a characteristic odor and amphiphilic properties due to its polar glycerol head and hydrophobic 18-carbon unsaturated hydrocarbon chain . Its molecular weight is 356.5 g/mol, with a high hydrophobicity index (XLogP3 = 6.5) .

This compound is insoluble in water and cold alcohol but soluble in oils, chloroform, and hot alcohol . It forms lyotropic liquid crystalline phases in aqueous solutions, making it valuable in drug delivery systems, food emulsions, and biomedical applications . Its biocompatibility, non-toxicity, and biodegradability further enhance its utility in pharmaceuticals and cosmetics . Key bioactivities include antioxidant and anti-arteriosclerosis effects, distinguishing it from shorter-chain monoglycerides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoolein can be synthesized through the esterification of glycerol with oleic acid. One common method involves using self-made sodium oleate and 3-chloro-1,2-propanediol as reactants, with tetrabutylammonium bromide as the catalyst and toluene as the solvent. The optimal reaction conditions include a molar ratio of sodium oleate to 3-chloro-1,2-propanediol of 1:2, a reaction temperature of 115°C, and a reaction time of 6 hours. Under these conditions, high-purity glyceryl monooleate can be synthesized with a yield of 89.02% .

Industrial Production Methods: Industrial production of glyceryl monooleate typically involves the partial glycerolysis of vegetable oils high in oleic acid or the esterification of glycerol with oleic acid derived from vegetable or animal sources. The process may include the use of molecular distillation to achieve the desired purity, especially for applications in food and pharmaceuticals .

Chemical Reactions Analysis

Hydrolysis Reactions

Monoolein undergoes hydrolysis under aqueous conditions, yielding glycerol and oleic acid as primary products. This reaction is critical for its role in drug delivery systems and biological applications .

Key Findings:

  • Acidic/Basic Hydrolysis : Accelerated in the presence of catalysts like lipases or mineral acids .

  • Protic Ionic Liquid (PIL) Environments : Hydrolysis rates vary significantly depending on PIL composition. For example:

    • In ethylammonium nitrate (EAN) , hydrolysis produces lamellar phases at 50°C .

    • Ethanolammonium acetate (EtAA) supports inverse hexagonal phases, altering reaction kinetics .

Table 1: Hydrolysis Conditions and Products

ConditionTemperatureCatalystPrimary ProductsPhase ObservedSource
Aqueous (pH 7)25°CNoneGlycerol, Oleic AcidMicellar Dispersion
EAN + 20% H₂O50°CPIL (EAN)Glycerol, Oleic AcidLamellar (Lα)
EtAF + 40% H₂O45°CPIL (EtAF)Glycerol, Oleic AcidInverse Hexagonal (Hꝏ)

Reaction Mechanism:

Glycerol+Oleic AcidH+/baseThis compound+H2O\text{Glycerol} + \text{Oleic Acid} \xrightarrow{\text{H}^+/\text{base}} \text{this compound} + \text{H}_2\text{O}

Industrial Methods:

  • Homogeneous Tubular-Flow Process : Conducted at 200–240°C and 35 atm in tert-butanol, achieving >95% selectivity .

  • Glycolysis of Fats : Uses inorganic bases (e.g., NaOH) at 220–260°C , followed by distillation for purification .

Interaction with Fatty Acids

This compound forms mixed bilayers with fatty acids, influencing ion permeability and membrane stability. Studies using electrophysiological assays reveal:

Key Insights:

  • Chain-Length Mismatch : Combining this compound (C18) with myristoleic acid (C14) increases ion permeability by 3-fold compared to pure this compound bilayers .

  • Flip-Flop Dynamics : Fatty acids rapidly move between bilayer leaflets, creating transient defects that enhance ion transport .

Table 2: Permeability of this compound-Fatty Acid Bilayers

Fatty AcidChain LengthBilayer Thickness (Å)Resistance (GΩ)Permeability Increase
Oleic Acid (OA)C1842 ± 20.8 ± 0.1
Palmitoleic Acid (PA)C1638 ± 30.6 ± 0.22.5×
Myristoleic Acid (MA)C1435 ± 10.4 ± 0.1

Phase-Dependent Reactivity

This compound’s liquid crystal phases modulate its chemical behavior:

  • Cubic Phases (Ia3d) : Enhance drug encapsulation efficiency due to high surface area .

  • Lamellar Phases (Lα) : Predominate in ethylammonium-based PILs, stabilizing hydrolysis intermediates .

Stability and Storage

  • Thermal Degradation : Decomposes above 260°C , forming peroxides and aldehydes .

  • Storage : Stable at -20°C in anhydrous solvents (e.g., chloroform) .

Scientific Research Applications

Nanomedicine Applications

Monoolein is increasingly utilized in nanomedicine as a carrier for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease (COPD), and lung cancer. Its ability to form liquid crystalline structures allows for enhanced encapsulation and controlled release of therapeutic agents.

  • Mechanism : this compound-based formulations can encapsulate drugs within lyotropic cubic liquid crystals, facilitating targeted delivery to diseased tissues while minimizing systemic side effects. This is crucial for improving therapeutic outcomes in patients with chronic conditions .
  • Case Study : Recent studies have demonstrated that this compound can enhance the bioavailability of various drugs when used in cubosome formulations. For instance, formulations stabilized with Pluronic F108 and F127 showed effective cellular uptake and modification of lipid profiles in HeLa cells, indicating potential applications in cancer treatment .
Application Therapeutic Area Outcome
This compound-based drug deliveryChronic lung diseasesImproved targeting and reduced side effects
Cubosome formulationsCancer therapyEnhanced cellular uptake and lipid modulation

Protein Crystallization

This compound's unique properties also make it an excellent medium for protein crystallization studies. It can create a lipidic phase that facilitates the incorporation of membrane proteins, which is essential for structural biology research.

  • Research Findings : Studies have shown that pre-incubation of membrane proteins with this compound significantly increases the success rate of crystallization experiments .

Biomedical Sensors

This compound has been explored for use in biomedical sensors due to its hygroscopic nature and ability to form stable films.

  • Wireless Capacitive Sensors : Recent innovations have led to the development of this compound-coated wireless capacitive sensors designed to assess skin hydration levels. These sensors demonstrate high sensitivity to humidity changes and have shown promising results compared to traditional hydration measurement devices .
Sensor Type Measurement Focus Performance
This compound-coated capacitiveSkin hydrationHigh sensitivity and reliability

Nutritional Applications

This compound's role extends into nutritional science where it is studied for its effects on lipid metabolism.

  • Fatty Acid Uptake Inhibition : Research indicates that this compound can inhibit fatty acid uptake in cellular models, suggesting potential applications in managing obesity and related metabolic disorders .

Industrial Applications

Beyond biomedical uses, this compound is also applied in various industrial contexts.

  • Food Industry : As a food emulsifier, this compound aids in stabilizing emulsions and improving texture in food products. Its natural origin makes it a preferred choice over synthetic emulsifiers.

Mechanism of Action

Monoolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating the formation of stable emulsions. In drug delivery systems, glyceryl monooleate can enhance the permeability of drugs across biological membranes by disrupting the lipid bilayer structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Monoolein is compared to structurally and functionally analogous compounds below:

Structural Analogues: Monoglycerides

Table 1: Structural and Functional Comparison of this compound with Saturated Monoglycerides

Compound Fatty Acid Chain Carbon Chain Length Saturation Key Properties Applications
This compound Oleic acid 18 Unsaturated Antioxidant, forms liquid crystals Drug delivery, food emulsions
Monolaurin Lauric acid 12 Saturated Antibacterial, antifungal Food preservatives, cosmetics
Monocaprin Capric acid 10 Saturated Antiviral, antimicrobial Sanitizers, topical formulations
Monomyristin Myristic acid 14 Saturated Antifungal, surfactant Detergents, emulsifiers

Key Differences :

  • Chain Length & Saturation: this compound’s unsaturated 18-carbon chain enhances membrane fluidity and liquid crystal formation compared to saturated shorter-chain monoglycerides .
  • Bioactivity: Saturated monoglycerides (e.g., monolaurin) exhibit stronger antimicrobial activity, while this compound’s unsaturated structure favors antioxidant and anti-inflammatory effects .

Functional Analogues: Lipid-Based Surfactants

Table 2: Functional Comparison with Non-Monoglyceride Surfactants

Compound Structure Key Properties Applications
This compound Monoglyceride Lyotropic phases, biocompatible Drug delivery, cosmetics
Phytantriol Branched terpenoid Non-ionic surfactant, stable cubic phases Transdermal drug delivery
Diolein Diglyceride Higher lipophilicity, slower digestion Lipid digestion studies
Triolein Triglyceride Hydrophobic, energy storage Food oils, lipid metabolism models


Key Differences :

  • Digestion Kinetics: this compound exhibits shorter lag phases during lipase-mediated digestion compared to triolein and diolein, attributed to its monoacylglycerol structure .
  • Phase Behavior: Unlike phytantriol, this compound’s phase transitions are pH-sensitive, enabling stimuli-responsive drug release .

Performance in Biomedical Contexts

Table 3: Swelling and Degradation Profiles

Compound Swelling Capacity (Water) Degradation Rate (Lysozyme) Stability in Physiological Conditions
This compound High Moderate Excellent
Monolaurin Low Rapid Poor (prone to hydrolysis)

Research Findings :

  • This compound’s swelling capacity in water and carbopol baths supports its use in 3D-printed biomedical scaffolds .
  • Its degradation under enzymatic conditions is slower than monolaurin, ensuring sustained release in drug delivery systems .

Critical Analysis of Divergent Evidence

  • Solubility Paradox: states this compound is water-insoluble, while describes it as hydrophilic.
  • Bioactivity: emphasizes antimicrobial activity in saturated monoglycerides, while highlights this compound’s unique antioxidant and anti-arteriosclerosis roles, underscoring structure-function relationships .

Biological Activity

Monoolein, a monoacylglycerol derived from oleic acid, has garnered significant attention in the fields of drug delivery and nanomedicine due to its unique properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its applications in drug delivery systems, cellular interactions, and potential therapeutic effects.

Properties of this compound

Chemical Structure and Characteristics

  • This compound (1-monooleoylglycerol) is a polar lipid with a hydrophilic head and a hydrophobic tail, making it an excellent candidate for forming various nanocarriers such as cubosomes.
  • It exhibits high thermodynamic stability, biocompatibility, and biodegradability, which are crucial for pharmaceutical applications.

Applications in Drug Delivery

This compound's ability to enhance the solubility and bioavailability of drugs has been extensively studied. Its use in cubosome formulations allows for improved drug encapsulation and controlled release.

Table 1: Comparison of this compound-Based Formulations

Formulation Type Drug Bioavailability Enhancement Key Findings
CubosomesTafenoquineSignificantEffective against Trypanosoma brucei
Aqueous DispersionsVarious AntioxidantsModeratePotential for antioxidant delivery
Lipid NanoparticlesCiprofloxacinHighRapid absorption and therapeutic exposure

Cellular Interactions and Biological Activity

Recent studies have explored the cellular effects of this compound-based formulations. Notably, research involving HeLa cells has shown that this compound can significantly alter lipid profiles and mitochondrial functions.

Key Findings from Case Studies

  • Lipid Droplet Accumulation :
    • This compound-based cubosomes induced significant lipid droplet accumulation in HeLa cells, suggesting enhanced lipid synthesis from the nanoparticles .
    • The Integrated Optical Density (IOD) per cell increased markedly after treatment with this compound formulations, indicating a substantial rise in lipid content.
  • Mitochondrial Dysfunction :
    • Treatment with this compound formulations resulted in mitochondrial hyperpolarization and increased reactive oxygen species (ROS) generation, which can lead to cellular stress and dysfunction .
    • A significant decrease in mitochondrial membrane potential was observed after prolonged exposure to this compound-based formulations, highlighting potential adverse effects on cell viability.
  • Cellular Lipid Profile Modulation :
    • The presence of this compound altered the unsaturated fatty acid composition within cells, which may affect various metabolic pathways and cellular functions .

Safety and Toxicity Considerations

While this compound is generally regarded as safe due to its biocompatibility, studies have indicated varying levels of hemolytic activity depending on concentration and formulation. For instance:

  • A maximum tolerable concentration of 20 μg/mL has been suggested for certain this compound-based formulations .
  • Contrasting findings from different studies indicate that while some formulations exhibit low hemolytic activity, others may pose risks at higher concentrations .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing monoolein in lipid-based drug delivery systems?

  • Methodological Answer : this compound synthesis typically involves enzymatic or chemical esterification of glycerol and oleic acid under controlled temperature and solvent conditions. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, dynamic light scattering (DLS) for vesicle size analysis, and differential scanning calorimetry (DSC) to assess phase behavior . For reproducibility, ensure protocols align with published standards (e.g., IUPAC guidelines) and include purity validation via high-performance liquid chromatography (HPLC) .

Q. How do researchers ensure experimental reproducibility when studying this compound’s self-assembly into cubic phases?

  • Methodological Answer : Reproducibility hinges on precise control of hydration levels, temperature, and lipid-to-water ratios. Use calibrated equipment (e.g., water bath with ±0.1°C accuracy) and document batch-specific parameters (e.g., oleic acid source). Cross-validate results with small-angle X-ray scattering (SAXS) to confirm cubic phase formation . Share raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s role in bone regeneration?

  • Methodological Answer : Contradictions in bone regeneration studies (e.g., this compound’s lack of standalone efficacy vs. synergy with rhMMP-2) require factorial designs testing variables like protein binding kinetics and inflammation modulation. For example, use in vivo murine "critical-size defect" models with control groups (this compound alone, rhMMP-2 alone, and combined treatment). Quantify osteogenesis via micro-CT and histomorphometry, and correlate with cytokine profiles (e.g., IL-6, TNF-α) . Address confounding factors (e.g., DODAB carrier toxicity) via cytotoxicity assays .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s immunomodulatory properties?

  • Methodological Answer :

  • Feasible : Design in vitro macrophage assays to measure phagocytosis and cytokine secretion under this compound exposure.
  • Interesting : Explore this compound’s potential to reduce chronic inflammation in autoimmune disorders.
  • Novel : Investigate understudied pathways (e.g., NLRP3 inflammasome inhibition).
  • Ethical : Use primary cell lines instead of animal models for preliminary screens .
  • Relevant : Align with translational goals, such as developing this compound-based anti-inflammatory therapeutics .

Q. What strategies mitigate bias in data interpretation when studying this compound’s interactions with hydrophobic drugs?

  • Methodological Answer : Employ blinded data analysis and randomized sample preparation. Use orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity and fluorescence quenching for drug localization) to cross-verify results. Pre-register hypotheses and analytical workflows to avoid post hoc rationalization .

Q. Methodological Challenges

Q. How should researchers design experiments to distinguish between this compound’s direct and indirect effects in complex biological systems?

  • Methodological Answer : Use knockout models (e.g., CRISPR-edited cells lacking MMP-2) to isolate this compound’s mechanistic contributions. Pair with tracer studies (e.g., radiolabeled this compound) to track biodistribution and metabolite formation. Control for carrier effects by comparing DODAB-based formulations with alternative delivery systems (e.g., liposomes) .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound-based toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to determine IC₅₀ values. Use ANOVA with post hoc Tukey tests for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify toxicity predictors .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into hybrid biomaterials for dual drug delivery and tissue scaffolding?

  • Methodological Answer : Combine this compound with polymers (e.g., PLGA) using solvent-casting or electrospinning. Characterize composite mechanical properties via tensile testing and degradation rates in simulated physiological conditions. Validate dual release profiles using model drugs (e.g., hydrophilic vs. hydrophobic) and monitor bioactivity in 3D cell cultures .

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
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InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C21H40O4
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DSSTOX Substance ID

DTXSID3042003
Record name Glycerol 1-monooleate
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Molecular Weight

356.5 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
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Boiling Point

238-240 °C AT 3 MM HG
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
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Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

111-03-5, 25496-72-4, 67701-32-0
Record name Glycerol 1-monooleate
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Record name GLYCEROL MONOOLEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/493
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.